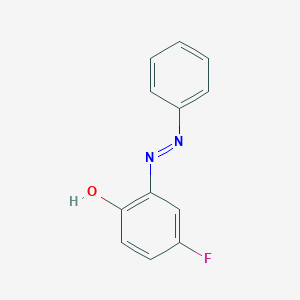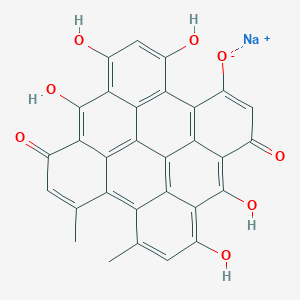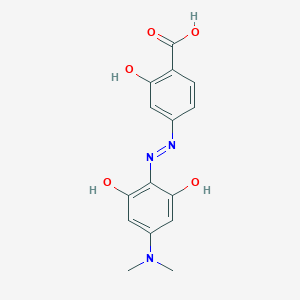
4-(2-Hydroxyphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydroxyphenyl)picolinic acid (4-HPA) is an organic compound with the chemical formula C7H7NO3, which is a derivative of picolinic acid. It has a white crystalline solid form and is soluble in water and ethanol. 4-HPA has been studied for its potential applications in various scientific fields and has been used in laboratory experiments to study its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-(2-Hydroxyphenyl)picolinic acid, 95% is not fully understood, but it is believed to be related to its ability to inhibit the enzyme monoamine oxidase (MAO). MAO is an enzyme that is involved in the metabolism of neurotransmitters such as dopamine and serotonin. Inhibition of MAO by 4-(2-Hydroxyphenyl)picolinic acid, 95% may lead to increased levels of these neurotransmitters, which may have beneficial effects on mood, cognition, and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Hydroxyphenyl)picolinic acid, 95% have been studied in both animal and in vitro studies. In animal studies, 4-(2-Hydroxyphenyl)picolinic acid, 95% has been shown to have antidepressant-like effects in mice and rats. In addition, 4-(2-Hydroxyphenyl)picolinic acid, 95% has been shown to have anti-inflammatory and anti-oxidant effects in vitro. In vitro studies have also demonstrated that 4-(2-Hydroxyphenyl)picolinic acid, 95% has the potential to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(2-Hydroxyphenyl)picolinic acid, 95% in laboratory experiments include its low cost, ease of synthesis, and wide range of potential applications. The limitations of using 4-(2-Hydroxyphenyl)picolinic acid, 95% in laboratory experiments include its potential toxicity, low solubility in water, and limited availability.
Orientations Futures
The potential future directions for 4-(2-Hydroxyphenyl)picolinic acid, 95% research include further exploration of its biochemical and physiological effects, potential applications in drug development and pharmacology, and the development of new synthesis methods. Additionally, further research into its mechanism of action and potential toxicity is needed. Finally, further studies into its potential applications in biomedical research, such as cancer treatment, are needed.
Méthodes De Synthèse
4-(2-Hydroxyphenyl)picolinic acid, 95% can be synthesized by various methods, including the reaction of 2-hydroxyphenylacetic acid and picolinic acid, the reduction of 4-hydroxyphenylacetic acid with sodium borohydride, and the reaction of 2-hydroxy-3-methylbenzoic acid with picolinic acid. The most widely used method is the reaction of 2-hydroxyphenylacetic acid and picolinic acid, which occurs in two steps. In the first step, the 2-hydroxyphenylacetic acid is reacted with picolinic acid to produce 4-hydroxyphenylacetic acid. In the second step, the 4-hydroxyphenylacetic acid is reduced with sodium borohydride to produce 4-(2-Hydroxyphenyl)picolinic acid, 95%.
Applications De Recherche Scientifique
4-(2-Hydroxyphenyl)picolinic acid, 95% has been studied for its potential applications in various scientific fields. It has been used as a reagent for the synthesis of various compounds, such as 2-hydroxy-3-methylbenzoic acid, 4-hydroxybenzaldehyde, and 4-hydroxybenzoic acid. It has also been used as a substrate in the enzymatic synthesis of 4-hydroxybenzoic acid and its derivatives. In addition, 4-(2-Hydroxyphenyl)picolinic acid, 95% has been used as a starting material for the synthesis of various drugs and pharmaceuticals.
Propriétés
IUPAC Name |
4-(2-hydroxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-4-2-1-3-9(11)8-5-6-13-10(7-8)12(15)16/h1-7,14H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJSRTWELDUHGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6299625.png)
![6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6299628.png)






![1,2-Bis[4-[2-(2-hydroxyethoxy)ethoxy]phenyl]-1,1,2-2-tetrafluoroethane](/img/structure/B6299679.png)